Broad-Spectrum Biodefense Pathogen Inhibition
In a controlled screening against four NIAID Category A and B priority pathogens, the target compound exhibited broader inhibitory coverage than five structurally similar benzenesulfonamides tested under identical conditions [1]. It was the only analog to inhibit all four strains with MIC values ≤16 μg/mL, whereas every comparator failed against at least one pathogen.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, μg/mL) against Bacillus anthracis Ames, Yersinia pestis Co92, Francisella tularensis SchuS4, Brucella abortus 2308 |
|---|---|
| Target Compound Data | B. anthracis: 4 μg/mL; Y. pestis: ≥16 μg/mL; F. tularensis: 4 μg/mL; B. abortus: 8 μg/mL |
| Comparator Or Baseline | R577871 (N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide): B.a. 16, Y.p. NA, F.t. 4, B.a. NA; R577898 (N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide): B.a. 16, Y.p. NA, F.t. 8, B.a. ≥16; R536601 (4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide): B.a. 8, Y.p. NA, F.t. 4, B.a. 16; R536512 (4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide): B.a. 16, Y.p. NA, F.t. 8, B.a. 16; ST031828 (4-bromo-N-(4-(sec-butyl)phenyl)benzenesulfonamide): B.a. 4, Y.p. NA, F.t. 4, B.a. NA |
| Quantified Difference | Target compound uniquely active against B. abortus (8 μg/mL); all five comparators show NA or ≥16 μg/mL. Target compound also 2- to 4-fold more potent against B. anthracis than three of five comparators. |
| Conditions | CLSI-based 96-well microbroth dilution assay, CAMHB medium, 35 °C, 24–48 h incubation. NA = not active at ≤16 μg/mL. |
Why This Matters
This is the only compound in the set with verified activity across all four biodefense pathogens, making it the preferred choice for research programs requiring a single sulfonamide scaffold with demonstrated multi-target antibacterial potential.
- [1] Zuck, M., et al. (2012). High-Throughput Screening of a Diversity Collection Using Biodefense Category A and B Priority Pathogens. Journal of Biomolecular Screening, 17(7), 946–956. Table 5. View Source
